N-(2-methoxyphenyl)-4-oxo-4-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)butanamide
Description
N-(2-methoxyphenyl)-4-oxo-4-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)butanamide is a complex organic compound that has garnered interest in the field of medicinal chemistry due to its potential therapeutic applications. This compound features a unique structure that combines a methoxyphenyl group with a tetrahydropyridoindole moiety, making it a subject of study for its biological activities and potential as a pharmacological agent.
Properties
Molecular Formula |
C22H23N3O3 |
|---|---|
Molecular Weight |
377.4 g/mol |
IUPAC Name |
N-(2-methoxyphenyl)-4-oxo-4-(1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)butanamide |
InChI |
InChI=1S/C22H23N3O3/c1-28-20-9-5-4-8-19(20)24-21(26)10-11-22(27)25-13-12-18-16(14-25)15-6-2-3-7-17(15)23-18/h2-9,23H,10-14H2,1H3,(H,24,26) |
InChI Key |
HRZGEISOBMCEMS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CCC(=O)N2CCC3=C(C2)C4=CC=CC=C4N3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxyphenyl)-4-oxo-4-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)butanamide typically involves multiple steps, starting with the preparation of the tetrahydropyridoindole core. This core can be synthesized through a Pictet-Spengler reaction, which involves the condensation of tryptamine with an aldehyde or ketone under acidic conditions. The resulting intermediate is then subjected to further functionalization to introduce the methoxyphenyl and butanamide groups.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product. Additionally, purification techniques like recrystallization and chromatography would be employed to isolate the desired compound.
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxyphenyl)-4-oxo-4-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
Chemistry: The compound’s unique structure makes it a valuable subject for studying reaction mechanisms and developing new synthetic methodologies.
Mechanism of Action
The mechanism by which N-(2-methoxyphenyl)-4-oxo-4-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)butanamide exerts its effects involves its interaction with specific molecular targets and pathways. Studies have shown that the compound can bind to and inhibit the activity of certain enzymes and receptors involved in cell proliferation and survival. Molecular docking studies have revealed its binding orientations in the active site of c-Met, a receptor tyrosine kinase implicated in cancer progression . Additionally, molecular dynamics simulations have been performed to evaluate the binding stability between the compound and its targets .
Comparison with Similar Compounds
N-(2-methoxyphenyl)-4-oxo-4-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)butanamide can be compared with other similar compounds, such as:
Indazole derivatives: These compounds share a similar heterocyclic structure and have been studied for their anti-inflammatory, antimicrobial, and anticancer activities.
Tetrahydro-β-carboline derivatives: These compounds, like tryptoline, exhibit various biological activities, including anti-HIV, anti-inflammatory, and anti-tumor effects.
The uniqueness of this compound lies in its specific combination of functional groups and its potent antiproliferative activity against cancer cells .
Biological Activity
N-(2-methoxyphenyl)-4-oxo-4-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)butanamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features suggest various biological activities that warrant detailed investigation.
Chemical Structure and Properties
The compound has a molecular formula of and a molecular weight of 377.4 g/mol. Its structure includes a methoxyphenyl group, a butanamide moiety, and a tetrahydropyridoindole core, which may facilitate interactions with multiple biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C22H23N3O3 |
| Molecular Weight | 377.4 g/mol |
| CAS Number | 1071913-81-9 |
Anticancer Potential
Recent studies have indicated that compounds with similar structural motifs to this compound exhibit anticancer properties. For example, a related compound demonstrated significant cytotoxicity against various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. The incorporation of the tetrahydropyridoindole structure is believed to enhance these effects by interacting with specific cellular pathways involved in tumor growth and metastasis .
The biological activity of this compound may be attributed to its ability to inhibit key enzymes involved in cancer progression. Preliminary studies suggest that it may act as an inhibitor of myeloperoxidase (MPO), an enzyme implicated in inflammatory processes and cancer development . This inhibition could lead to reduced oxidative stress within tumor microenvironments, thereby enhancing therapeutic efficacy.
In Vivo Studies
In vivo evaluations using animal models have shown promising results regarding the compound's safety profile and efficacy. For instance, oral administration of similar compounds resulted in significant reductions in tumor size without notable adverse effects . These findings support further exploration into its pharmacokinetics and optimal dosing strategies.
Case Studies
- Case Study on Anticancer Activity : A study screened a library of compounds for their effects on multicellular spheroids, revealing that this compound exhibited potent anticancer properties compared to controls .
- Mechanistic Insights : Research into the compound's mechanism revealed that it may induce apoptosis in cancer cells through the activation of caspase pathways. This was corroborated by flow cytometry analyses showing increased levels of apoptotic markers upon treatment .
Future Directions
Given its promising biological activity, future research should focus on:
- Structural Modifications : Exploring analogs with varied substitutions to enhance potency and selectivity.
- Clinical Trials : Initiating phase I clinical trials to assess safety and efficacy in humans.
- Mechanistic Studies : Further elucidating the molecular pathways affected by the compound to identify potential biomarkers for response.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
